molecular formula C12H10N2O2 B8450404 1-(2-Phenoxypyrimidin-5-yl)ethanone

1-(2-Phenoxypyrimidin-5-yl)ethanone

Cat. No.: B8450404
M. Wt: 214.22 g/mol
InChI Key: MGOFEINSZITFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxypyrimidin-5-yl)ethanone is a pyrimidine-derived ketone characterized by a phenoxy substituent at the 2-position of the pyrimidine ring and an acetyl group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to the pyrimidine scaffold's versatility in hydrogen bonding and aromatic interactions.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

1-(2-phenoxypyrimidin-5-yl)ethanone

InChI

InChI=1S/C12H10N2O2/c1-9(15)10-7-13-12(14-8-10)16-11-5-3-2-4-6-11/h2-8H,1H3

InChI Key

MGOFEINSZITFPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrimidine vs. Pyridine Derivatives: 1-(5-Methoxypyridin-3-yl)ethanone () replaces the pyrimidine ring with a pyridine system. 1-(2-Chloro-5-methylpyridin-3-yl)ethanone () introduces a chloro substituent, enhancing electrophilicity and reactivity in cross-coupling reactions compared to the phenoxy group .
  • Dihydropyrimidine Derivatives: 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () features a sulfanylidene group and a saturated pyrimidine ring.

Substituent Effects

  • Phenoxy vs. Alkyl/Aryl Groups: 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone () lacks aromaticity in its pyrrolidine ring, reducing π-π stacking interactions compared to the aromatic pyrimidine core of the target compound . 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone () incorporates a dimethylamino-iodo-pyrimidine and piperidine moiety, likely improving solubility and metal coordination properties .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
1-(2-Phenoxypyrimidin-5-yl)ethanone ~216.23* Phenoxy, acetyl ~2.5 (estimated) High aromaticity, moderate lipophilicity
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone 111.14 Non-aromatic pyrrolidine ~0.8 Lower stability, higher polarity
1-(2-Chloro-5-methylpyridin-3-yl)ethanone ~183.63 Chloro, methyl ~1.9 Electrophilic reactivity, toxicity risks
1-(5-Methoxypyridin-3-yl)ethanone ~151.15 Methoxy ~1.2 Improved solubility vs. phenoxy analogs

*Estimated based on molecular formula (C12H10N2O2).

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